Ethyl 2-bromo-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-methylthiophene-3-carboxylate typically involves the bromination of 5-methylthiophene-3-carboxylate. One common method is the reaction of 5-methylthiophene-3-carboxylate with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and solvent concentration, is common. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Ethyl 2-bromo-5-methylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-3-thiophenecarboxylate: Similar structure but lacks the methyl group at the 5-position.
Methyl 2-bromo-5-methylthiophene-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
2-Bromo-5-methylthiophene: Lacks the carboxylate ester group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ester group, which allows for diverse chemical modifications and applications. The methyl group at the 5-position also influences its reactivity and properties, making it distinct from other thiophene derivatives .
Properties
Molecular Formula |
C8H9BrO2S |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3H2,1-2H3 |
InChI Key |
WIZJYPQRVLJLKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.